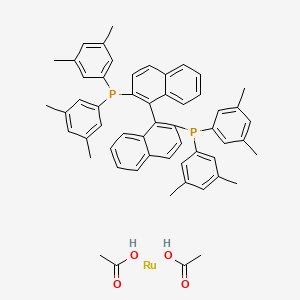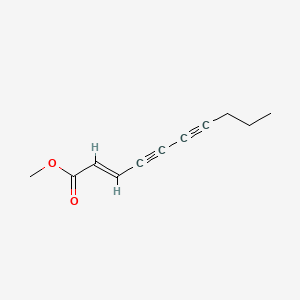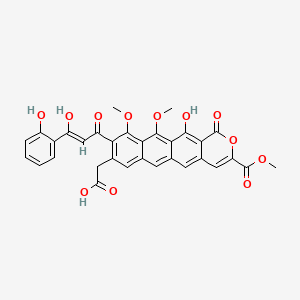
Thermorubin
Übersicht
Beschreibung
Thermorubin is an aromatic anthracenopyranone antibiotic produced by the thermophilic actinomycete Thermoactinomyces antibioticus. It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound is known to bind to the 70S ribosome at the intersubunit bridge B2a, inhibiting factor-dependent initiation of translation and obstructing the accommodation of transfer RNAs into the A site .
Wirkmechanismus
Target of Action
Thermorubin, also known as this compound A, is an aromatic anthracenopyranone antibiotic . Its primary target is the 70S ribosome , a central component of the protein synthesis apparatus in both Gram-positive and Gram-negative bacteria . The 70S ribosome is composed of two unequal separable subunits, small and large (30S and 50S in bacteria), which join together to form the 70S ribosome .
Mode of Action
This compound binds to the 70S ribosome at the intersubunit bridge B2a . It was initially thought to inhibit factor-dependent initiation of translation and obstruct the accommodation of tRNAs into the A site . Recent studies have shown that this compound causes ribosomes to stall in vivo and in vitro at internal and termination codons . This allows the ribosome to initiate protein synthesis and translate at least a few codons before stalling .
Biochemical Pathways
This compound affects multiple steps of translation elongation, with a significant impact on the binding stability of the tRNA in the A site . This explains the premature cessation of translation . This compound can co-exist with P- and A-site tRNAs, explaining how ribosomes can elongate in the presence of the drug . By causing structural re-arrangements in the decoding center, this compound interferes with the accommodation of tRNAs or release factors into the ribosomal A site .
Pharmacokinetics
Understanding the detailed molecular mechanisms by which various antimicrobials impede certain cellular functions is critical for their potential improvement to better suit clinical applications and circumvent development of resistance .
Result of Action
The molecular and cellular effects of this compound’s action include the stalling of ribosomes at internal and termination codons . This results in the initiation of protein synthesis and the translation of at least a few codons before stalling . This compound also has the remarkable ability to arrest ribosomes at the stop codons .
Action Environment
The ever-growing antibiotic resistance among bacterial pathogens represents a major threat to public health care, calling for the continued search for new and improvements of existing drugs .
Biochemische Analyse
Biochemical Properties
Thermorubin is known to bind to the 70S ribosome at the intersubunit bridge B2a . It affects multiple steps of translation elongation with a significant impact on the binding stability of the tRNA in the A site .
Cellular Effects
This compound causes ribosomes to stall in vivo and in vitro at internal and termination codons . This allows the ribosome to initiate protein synthesis and translate at least a few codons before stalling .
Molecular Mechanism
This compound interferes with the accommodation of tRNAs or release factors into the ribosomal A site . This is achieved by causing structural re-arrangements in the decoding center .
Temporal Effects in Laboratory Settings
It is known that this compound can co-exist with P- and A-site tRNAs, explaining how ribosomes can elongate in the presence of the drug .
Metabolic Pathways
It is known to affect multiple steps of translation elongation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thermorubin synthesis begins with a singular salicylic acid starter unit. The biosynthetic pathway involves the inclusion of eleven acetate units, leading to the formation of an all-carbon tetracycle. Tailoring enzymes are predicted to oxidatively open one polyphenolic ring and reclose it as a lactone .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Thermoactinomyces antibioticus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Thermorubin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Thermorubin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of ribosome-targeting antibiotics.
Biology: this compound is employed in research to understand its effects on bacterial protein synthesis and its potential as an antimicrobial agent.
Medicine: Due to its broad-spectrum antimicrobial activity, this compound is investigated for its potential use in treating bacterial infections.
Vergleich Mit ähnlichen Verbindungen
- Tetracycline
- Doxorubicin
- Actinomycin D
These compounds share structural similarities with thermorubin but differ in their specific binding sites and mechanisms of action.
Eigenschaften
IUPAC Name |
2-[12-hydroxy-9-[(Z)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-enoyl]-10,11-dimethoxy-3-methoxycarbonyl-1-oxonaphtho[3,2-g]isochromen-8-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O12/c1-41-29-24(21(35)13-20(34)18-6-4-5-7-19(18)33)17(12-23(36)37)10-15-8-14-9-16-11-22(31(39)43-3)44-32(40)26(16)28(38)25(14)30(42-2)27(15)29/h4-11,13,33-34,38H,12H2,1-3H3,(H,36,37)/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEDVBUCHDZLTH-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)C=C(C4=CC=CC=C4O)O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)/C=C(/C4=CC=CC=C4O)\O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11006-83-0, 37577-75-6 | |
| Record name | Thermorubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thermorubin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THERMORUBIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE3QVK518U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Thermorubin and where is it found?
A: this compound (also known as this compound A) is a naturally occurring antibiotic primarily produced by the thermophilic actinomycete Laceyella sacchari. [, ] It has also been identified in a fungal strain and other Streptomyces species. []
Q2: What makes this compound's structure unique?
A: this compound possesses a complex tetracyclic naphthoisocoumarin structure, featuring a unique nonterminal pyrone ring. [] Its structure was initially misidentified but later corrected using X-ray diffraction analysis. []
Q3: How does this compound exert its antibacterial effect?
A: this compound targets the ribosomes of bacteria, specifically binding to the intersubunit bridge B2a. [, , ] This binding interferes with multiple steps of protein synthesis. []
Q4: Can you elaborate on this compound's impact on bacterial protein synthesis?
A: While this compound doesn't prevent the initial binding of tRNAs to the ribosome, it significantly affects the stability of tRNA binding at the A site, ultimately causing premature termination of translation. [] Interestingly, it can also stall ribosomes at both internal and termination codons. []
Q5: Can this compound halt translation at stop codons?
A: Yes, this compound displays the intriguing ability to arrest ribosomes at stop codons. [] This suggests interference with the proper accommodation of release factors into the ribosomal A site, potentially due to structural changes induced by the drug in the decoding center. []
Q6: What is the molecular formula and weight of this compound?
A: this compound has a molecular formula of C32H26O11 and a molecular weight of 600 g/mol. []
Q7: What spectroscopic techniques have been employed to characterize this compound?
A: Several mass spectrometry techniques have been used to analyze this compound, including fast atom bombardment, particle beam chemical ionization, thermospray, and direct liquid introduction (DLI). [] DLI negative ion experiments have proven particularly useful in distinguishing thermally induced processes that can complicate analysis. []
Q8: Has the biosynthesis of this compound been elucidated?
A: Research has identified the biosynthetic gene cluster responsible for this compound production in Laceyella sacchari. [] The pathway involves the unusual conversion of phenols to pyrones, initiated by a salicylate synthase. [] Earlier studies also provided evidence for the involvement of salicylic acid and an undecaketide in the biosynthesis. []
Q9: Is there a possibility to synthesize this compound chemically?
A: While natural extraction is challenging, a total synthesis route for this compound has been proposed, based on a retrosynthetic analysis utilizing a tetracyclic intermediate and a protected methyl salicylate. []
Q10: Have any this compound derivatives been synthesized?
A: Yes, several this compound derivatives have been synthesized, some with substantial modifications to the original structure. [, ] This includes the development of tetralone and isocoumarin synthons as precursors for the C-D ring system of this compound. [, ]
Q11: What are the limitations of using this compound as an antibiotic?
A: One major challenge in developing this compound as a therapeutic is its instability upon exposure to air and light. [] Additionally, detailed studies on its toxicity, pharmacokinetics, and potential for resistance development are required.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)

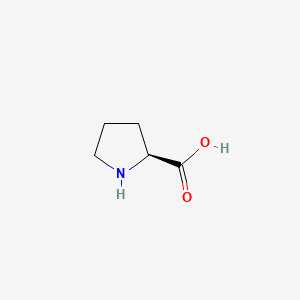
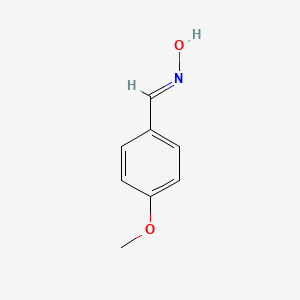

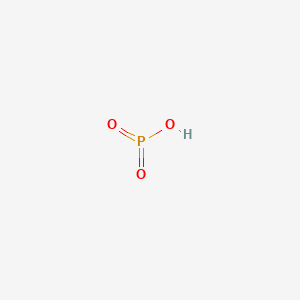
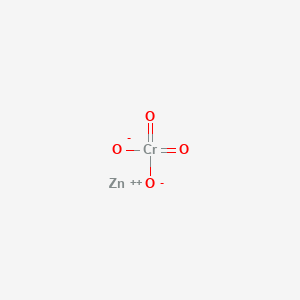
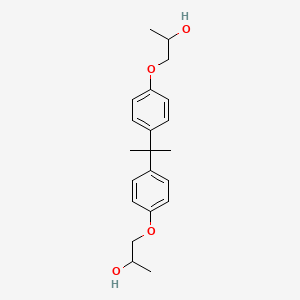
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/new.no-structure.jpg)

